molecular formula C19H27ClN2O3 B6812894 N-[(5-chloro-2-methoxyphenyl)methyl]-4-cyclopentyloxypiperidine-1-carboxamide

N-[(5-chloro-2-methoxyphenyl)methyl]-4-cyclopentyloxypiperidine-1-carboxamide

Cat. No.: B6812894
M. Wt: 366.9 g/mol
InChI Key: SLGIKXDSAMFPIP-UHFFFAOYSA-N
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Description

N-[(5-chloro-2-methoxyphenyl)methyl]-4-cyclopentyloxypiperidine-1-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a cyclopentyloxy group and a carboxamide functional group, along with a chlorinated methoxyphenyl moiety. Its unique structure suggests it may have interesting chemical properties and biological activities.

Properties

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)methyl]-4-cyclopentyloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O3/c1-24-18-7-6-15(20)12-14(18)13-21-19(23)22-10-8-17(9-11-22)25-16-4-2-3-5-16/h6-7,12,16-17H,2-5,8-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGIKXDSAMFPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CNC(=O)N2CCC(CC2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-2-methoxyphenyl)methyl]-4-cyclopentyloxypiperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Cyclopentyloxy Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a cyclopentyloxy group, often using cyclopentanol and a suitable activating agent like tosyl chloride.

    Attachment of the Chlorinated Methoxyphenyl Moiety: The chlorinated methoxyphenyl group is introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with 5-chloro-2-methoxybenzyl chloride.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate with an appropriate isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the presence of the electron-donating methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include primary or secondary amines.

    Substitution: Products include nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-[(5-chloro-2-methoxyphenyl)methyl]-4-cyclopentyloxypiperidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound may serve as a lead compound in drug discovery. Its structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the piperidine ring, a common motif in many pharmaceuticals, indicates possible applications in treating neurological disorders or other conditions.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(5-chloro-2-methoxyphenyl)methyl]-4-cyclopentyloxypiperidine-1-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with receptors or enzymes, modulating their activity. The piperidine ring may interact with neurotransmitter receptors, while the carboxamide group could form hydrogen bonds with active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chloro-2-methoxyphenyl)methyl]-4-methoxypiperidine-1-carboxamide
  • N-[(5-chloro-2-methoxyphenyl)methyl]-4-ethoxypiperidine-1-carboxamide
  • N-[(5-chloro-2-methoxyphenyl)methyl]-4-propoxypiperidine-1-carboxamide

Uniqueness

N-[(5-chloro-2-methoxyphenyl)methyl]-4-cyclopentyloxypiperidine-1-carboxamide is unique due to the presence of the cyclopentyloxy group, which may confer distinct steric and electronic properties compared to its analogs. This uniqueness can result in different biological activities or chemical reactivity, making it a valuable compound for further study.

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